

2-Methyl-5-(trifluoromethyl)phenylboronic acid molecular structure and formula

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Compound of Interest

Compound Name:	2-Methyl-5-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1519933

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An In-depth Technical Guide to **2-Methyl-5-(trifluoromethyl)phenylboronic acid**: Structure, Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel molecular architectures with tailored properties. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of **2-Methyl-5-(trifluoromethyl)phenylboronic acid**, a versatile reagent that combines the steric influence of a methyl group with the potent electronic effects of a trifluoromethyl moiety.

Aimed at researchers, scientists, and drug development professionals, this document will delve into the core chemical and physical properties of this compound, its synthesis, and its application in synthetic protocols, with a particular focus on the underlying principles that make it a valuable asset in the development of pharmaceuticals and advanced materials.

Molecular Structure and Chemical Formula

2-Methyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) at the 2, 5, and 1 positions, respectively.

- Chemical Formula: $C_8H_8BF_3O_2$ [\[1\]](#)[\[2\]](#)
- IUPAC Name: [2-methyl-5-(trifluoromethyl)phenyl]boronic acid[\[3\]](#)
- CAS Number: 947533-96-2[\[1\]](#)[\[2\]](#)
- Molecular Weight: 203.96 g/mol [\[3\]](#)

The spatial arrangement of the substituents on the phenyl ring dictates the molecule's reactivity and steric profile. The ortho-methyl group can influence the conformation of the boronic acid group, which can be a key factor in the stereoselectivity of certain reactions.

Caption: 2D Molecular Structure of **2-Methyl-5-(trifluoromethyl)phenylboronic acid**.

Physicochemical Properties

The physical and chemical properties of **2-Methyl-5-(trifluoromethyl)phenylboronic acid** are largely dictated by the interplay of its three functional groups. The boronic acid moiety allows for its participation in cross-coupling reactions, while the trifluoromethyl and methyl groups modulate its electronic properties, solubility, and metabolic stability.

Property	Value	Source
Appearance	White to off-white solid/powder	[4]
Molecular Formula	$C_8H_8BF_3O_2$	[1] [2]
Molecular Weight	203.96 g/mol	[3]
Purity	Typically $\geq 96\%$	[2]
Storage	Room temperature, in a dry, dark, and well-ventilated place	[4]

While specific data for the melting point and pKa of this exact molecule are not readily available in peer-reviewed literature, we can infer its properties from closely related analogs. For instance, the presence of the electron-withdrawing trifluoromethyl group is expected to increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.

($pK_a \approx 8.8$).^[5] The acidity of substituted phenylboronic acids is a critical parameter, influencing the conditions required for efficient transmetalation in Suzuki-Miyaura couplings.^[6]

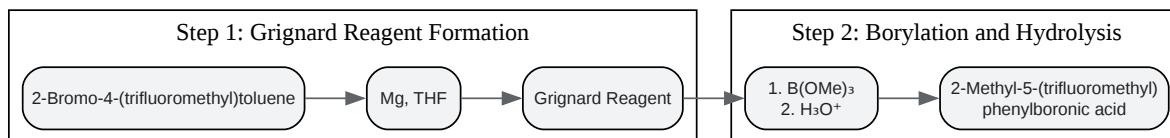
The Role of the Trifluoromethyl Group in Drug Discovery

The inclusion of a trifluoromethyl ($-CF_3$) group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.^{[7][8]} Its unique electronic nature and high metabolic stability make it a favored substituent.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the $-CF_3$ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.^[9] This can increase the *in vivo* half-life of a drug, leading to improved pharmacokinetic profiles.^[7]
- **Lipophilicity:** The $-CF_3$ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.^{[7][9]} This is a crucial factor for drugs targeting the central nervous system or requiring good oral bioavailability.
- **Binding Affinity:** As a strong electron-withdrawing group, the $-CF_3$ moiety can modulate the electronic environment of the aromatic ring, influencing hydrogen bonding capabilities and dipole interactions.^[9] This can lead to stronger and more selective binding to biological targets.^[7]
- **Bioisosterism:** The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties while potentially improving its metabolic profile.^[10]

Synthesis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid

While a specific, peer-reviewed protocol for the synthesis of **2-Methyl-5-(trifluoromethyl)phenylboronic acid** is not readily available, a general and reliable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below, based on established procedures for similar compounds.^[11]

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Caption: Plausible synthetic workflow for **2-Methyl-5-(trifluoromethyl)phenylboronic acid**.

Experimental Protocol (Hypothetical)

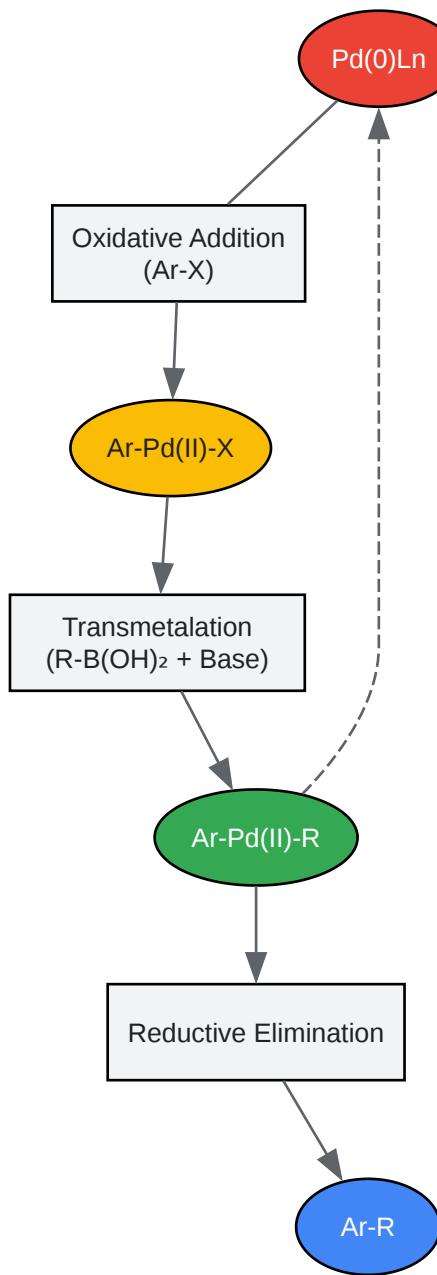
- Grignard Reagent Formation:
 - To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
 - Cover the magnesium with anhydrous tetrahydrofuran (THF).
 - Add a small crystal of iodine to initiate the reaction.
 - Slowly add a solution of 2-bromo-4-(trifluoromethyl)toluene in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
- Borylation and Hydrolysis:
 - Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.
 - Slowly add a solution of trimethyl borate in anhydrous THF.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the borate ester.

- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp^2 -hybridized carbon atoms. **2-Methyl-5-(trifluoromethyl)phenylboronic acid** is an excellent coupling partner in these reactions, allowing for the introduction of the 2-methyl-5-(trifluoromethyl)phenyl moiety into a wide range of molecules.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the coupling of **2-Methyl-5-(trifluoromethyl)phenylboronic acid** with an aryl or heteroaryl halide.[12]

- Reaction Setup:

- In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv.), **2-Methyl-5-(trifluoromethyl)phenylboronic acid** (1.1-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2.0-3.0 equiv.).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

- Reaction Execution:

- Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

- Work-up and Purification:

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization depending on the specific substrates used.^[13] The ortho-methyl group of the boronic acid can introduce steric hindrance, which may necessitate the use of more active catalyst systems or bulkier phosphine ligands to achieve high yields.^{[14][15][16]}

Safety and Handling

2-Methyl-5-(trifluoromethyl)phenylboronic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and causes skin and serious eye irritation.

Conclusion

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its unique combination of a sterically influential methyl group and an electronically potent trifluoromethyl group provides a powerful tool for modulating the properties of target compounds. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity in key transformations like the Suzuki-Miyaura cross-coupling is essential for its effective application in research and development.

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